

# Technical Whitepaper: An Overview of NC410, a First-in-Class Immunomodulatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | JNc-440 |           |
| Cat. No.:            | B604906 | Get Quote |

Disclaimer: Initial searches for "**JNc-440**" did not yield any publicly available information. This document provides a detailed technical guide on NC410, a clinical-stage molecule developed by NextCure, Inc. It is possible that "**JNc-440**" may be an internal designation, a preclinical compound not yet in the public domain, or a typographical error.

### Introduction

NC410 is a first-in-class, clinical-stage immunomedicine developed by NextCure, Inc.[1][2] It is a fusion protein composed of the extracellular domain of Leukocyte-Associated Immunoglobulin-like Receptor 2 (LAIR-2) and the Fc portion of a human IgG1 antibody.[3][4] NC410 is designed to block immune suppression mediated by the inhibitory receptor LAIR-1, which is expressed on various immune cells, including T cells and myeloid cells.[2] By targeting the LAIR-1 pathway, NC410 aims to enhance anti-tumor immune responses, particularly in collagen-rich tumors that are often resistant to current immunotherapies.

## **Intellectual Property Status**

NextCure, Inc. holds the intellectual property for NC410 and related compositions. A key patent, number 12084495, granted on September 10, 2024, covers compositions and methods for modulating LAIR-1 signal transduction. The patent broadly encompasses immunomodulatory agents that reduce LAIR-1 expression, ligand binding, or negative signaling, including soluble LAIR-2 polypeptides and fusion proteins like NC410. NextCure's intellectual property portfolio also includes patents and applications related to other



immunomodulatory targets, such as Siglec-15. The company's development and commercialization of NC410 are protected by this patent framework.

### **Mechanism of Action**

The tumor microenvironment (TME) is often characterized by extensive remodeling of the extracellular matrix (ECM), leading to an abundance of collagen. LAIR-1, an inhibitory receptor on immune cells, binds to collagen in the TME, which suppresses the activation and function of these immune cells, thereby promoting tumor progression.

NC410 acts as a decoy receptor, leveraging the natural function of LAIR-2, a soluble homolog of LAIR-1 that binds to collagen with higher affinity. By binding to collagen in the TME, NC410 competitively inhibits the interaction between LAIR-1 and its ligand, thus blocking the inhibitory signaling cascade. This action is believed to have a dual effect:

- Reversal of Immune Suppression: By preventing LAIR-1 engagement, NC410 reverses the suppression of T cells and myeloid cells, leading to their activation and enhanced anti-tumor activity.
- ECM Remodeling: NC410 has been shown to promote the remodeling of the ECM, which can lead to increased infiltration of immune cells into the TME.

Preclinical studies have demonstrated that NC410 can increase T cell expansion and effector function, leading to reduced tumor growth in humanized mouse models.

## **Signaling Pathway**





Click to download full resolution via product page

Caption: Mechanism of action of NC410 in the tumor microenvironment.

## **Clinical Development and Efficacy**

NC410 is currently being evaluated in a Phase 1/2 clinical trial in patients with advanced or metastatic solid tumors, both as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab (NCT05572684).

**Ouantitative Data from Clinical Trials** 

| Indication                                                                    | Treatment Arm            | Number of<br>Evaluable<br>Patients | Outcome                                                  | Reference    |
|-------------------------------------------------------------------------------|--------------------------|------------------------------------|----------------------------------------------------------|--------------|
| Ovarian Cancer                                                                | NC410 +<br>Pembrolizumab | 20                                 | 5 Partial<br>Responses<br>(PRs)                          |              |
| ICI-naïve MSS/MSI-L Colorectal Cancer (without liver metastasis)              | NC410 +<br>Pembrolizumab | 43                                 | 3 Partial<br>Responses<br>(PRs)                          | _            |
| ICI-naïve MSS/MSI-L Colorectal Cancer (without liver metastasis, 100mg NC410) | NC410 +<br>Pembrolizumab | 37                                 | 2 confirmed<br>ongoing PRs, 17<br>with stable<br>disease | <del>-</del> |
| Ovarian Cancer<br>(100mg and<br>200mg NC410)                                  | NC410 +<br>Pembrolizumab | 7                                  | 3 Partial<br>Responses<br>(PRs)                          | _            |

ICI: Immune Checkpoint Inhibitor; MSS: Microsatellite Stable; MSI-L: Microsatellite Instability-Low



The combination of NC410 and pembrolizumab has been shown to be well-tolerated, with the most common adverse events being diarrhea and fatigue.

## **Experimental Protocols**

While detailed, step-by-step experimental protocols are proprietary, the principles of the key experiments cited in publications can be summarized.

## In Vivo Tumor Growth Studies (Humanized Mouse Model)

- Animal Model: NOD scid gamma (NSG) mice are used, which lack a functional immune system and can accept human cells.
- Humanization: Mice are intravenously injected with human peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system.
- Tumor Implantation: A human tumor cell line (e.g., HT-29 colorectal cancer cells) is subcutaneously injected into the mice.
- Treatment: Mice are treated with NC410 or a control (e.g., human IgG1) on a specified schedule.
- Data Collection: Tumor volume is measured regularly. At the end of the study, tumors and spleens are harvested for analysis of immune cell infiltration and cytokine/chemokine levels.

## **Experimental Workflow**





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. nextcure.com [nextcure.com]
- 2. NextCure and Collaborators Publish Preclinical Data on Novel Immunomedicine NC410 -NextCure, Inc. [ir.nextcure.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Technical Whitepaper: An Overview of NC410, a First-in-Class Immunomodulatory Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604906#jnc-440-patent-and-intellectual-property-status]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com